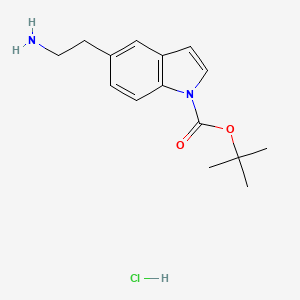

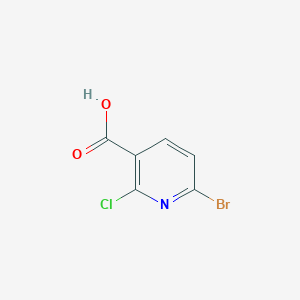

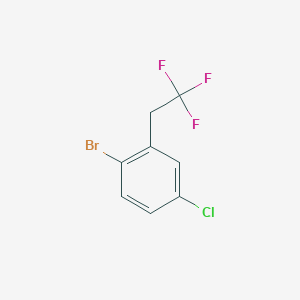

![molecular formula C6H3BrN2S B1521824 2-Bromothiazolo[5,4-B]pyridine CAS No. 412923-40-1](/img/structure/B1521824.png)

2-Bromothiazolo[5,4-B]pyridine

Overview

Description

2-Bromothiazolo[5,4-B]pyridine is a chemical compound with the molecular formula C6H3BrN2S . It has a molecular weight of 215.07 . It is a solid substance that should be stored in an inert atmosphere, preferably in a freezer under -20°C .

Synthesis Analysis

The synthesis of 2-Bromothiazolo[5,4-B]pyridine and its derivatives has been reported in several studies . These compounds were efficiently prepared in seven steps from commercially available substances in moderate to good yields . All of these N-heterocyclic compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Molecular Structure Analysis

The molecular structure of 2-Bromothiazolo[5,4-B]pyridine is represented by the linear formula C6H3BrN2S . The average mass is 215.070 Da and the monoisotopic mass is 213.920029 Da .Physical And Chemical Properties Analysis

2-Bromothiazolo[5,4-B]pyridine is a solid substance . It has a predicted boiling point of 311.4±34.0 °C and a predicted density of 1.859±0.06 g/cm3 . The pKa is predicted to be 0.11±0.50 .Scientific Research Applications

Drug Discovery

2-Bromothiazolo[5,4-B]pyridine has been utilized in the synthesis of novel derivatives with potent inhibitory activity against phosphoinositide 3-kinases (PI3K), which are enzymes involved in cell growth and survival . These derivatives show promise in the development of new therapeutic agents for cancer treatment.

Organic Synthesis

This compound serves as a key intermediate in the construction of complex N-heterocyclic structures. Its reactivity allows for efficient preparation of thiazolo[5,4-b]pyridine analogues, which are valuable in medicinal chemistry due to their biological activities .

Material Science

The solid form of 2-Bromothiazolo[5,4-B]pyridine, stored under inert conditions, suggests potential applications in material science, particularly in the development of new materials with specific electronic or photonic properties .

Chemical Research

In chemical research, 2-Bromothiazolo[5,4-B]pyridine is used to explore new synthetic pathways and reactions. It’s a building block for creating diverse molecular structures that can lead to the discovery of new chemical entities .

Analytical Chemistry

Due to its well-defined structure and properties, 2-Bromothiazolo[5,4-B]pyridine can be used as a standard or reference compound in various analytical techniques, including NMR, HPLC, and mass spectrometry, to ensure the accuracy and reliability of analytical results .

Biopharma Production

The compound’s role in the synthesis of biologically active molecules makes it a candidate for the production of biopharmaceuticals. Its involvement in the creation of kinase inhibitors is particularly relevant for targeted cancer therapies .

Safety Research

The safety profile of 2-Bromothiazolo[5,4-B]pyridine, including its hazard statements and precautionary measures, is crucial for conducting risk assessments in research laboratories to ensure safe handling and storage practices .

Controlled Environment Research

In controlled environment research, 2-Bromothiazolo[5,4-B]pyridine can be used to study the stability and reactivity of compounds under different conditions, which is essential for the development of new drugs and materials .

Safety and Hazards

2-Bromothiazolo[5,4-B]pyridine is associated with several hazard statements including H302, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for 2-Bromothiazolo[5,4-B]pyridine are not mentioned in the search results, it’s worth noting that similar compounds have been studied for their potential as phosphoinositide 3-kinase (PI3K) inhibitors . This suggests potential applications in the development of new therapeutic agents.

Relevant Papers Several papers have been identified that discuss 2-Bromothiazolo[5,4-B]pyridine and similar compounds . These papers provide valuable information on the synthesis, characterization, and potential applications of these compounds.

Mechanism of Action

Target of Action

The primary target of 2-Bromothiazolo[5,4-B]pyridine is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it an important target for tumor-targeted therapy .

Mode of Action

2-Bromothiazolo[5,4-B]pyridine interacts with its target, PI3K, by inhibiting its enzymatic activity . The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bonds interaction .

Biochemical Pathways

The inhibition of PI3K by 2-Bromothiazolo[5,4-B]pyridine affects the PI3K signaling pathway, which plays a crucial role in the process of cell growth, survival, proliferation, and differentiation . This leads to a decrease in these cellular functions, particularly in cancer cells where the PI3K pathway is often overactive.

Result of Action

The result of the action of 2-Bromothiazolo[5,4-B]pyridine is the inhibition of PI3K, leading to a decrease in cell growth, survival, proliferation, and differentiation . This makes it a potential therapeutic agent for conditions where these cellular functions are overactive, such as in various types of cancer.

properties

IUPAC Name |

2-bromo-[1,3]thiazolo[5,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2S/c7-6-9-4-2-1-3-8-5(4)10-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSLYGKUDDJMMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672147 | |

| Record name | 2-Bromo[1,3]thiazolo[5,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

412923-40-1 | |

| Record name | 2-Bromo[1,3]thiazolo[5,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-[1,3]thiazolo[5,4-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-2-(chloromethyl)furo[3,2-b]pyridine](/img/structure/B1521748.png)

![7-Bromo-2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1521749.png)